4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c24-22(16-9-17-28(25,26)19-12-5-2-6-13-19)23-20-14-7-8-15-21(20)27-18-10-3-1-4-11-18/h1-8,10-15H,9,16-17H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCGMIDIKSGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide typically involves the reaction of 2-phenoxyaniline with 4-bromobutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenoxyaniline attacks the carbonyl carbon of 4-bromobutanoyl chloride, forming an amide bond. The resulting intermediate is then treated with phenylsulfonyl chloride to introduce the sulfonyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, resulting in the disruption of metabolic pathways essential for cell survival.
Comparison with Similar Compounds
4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide can be compared with other sulfonamide derivatives, such as:
N-(2-phenoxyphenyl)methanesulfonamide: Similar structure but with a methanesulfonyl group instead of a butanamide backbone.
N-(2-phenoxyphenyl)ethanesulfonamide: Contains an ethanesulfonyl group, leading to different chemical properties and reactivity.
N-(2-phenoxyphenyl)propanesulfonamide: Features a propanesulfonyl group, which affects its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-(Benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 923087-62-1
The compound features a benzenesulfonyl group and a phenoxyphenyl moiety, which contribute to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways. It has been shown to interact with various enzymes and receptors, potentially influencing:
- Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Hormonal Regulation : It has been investigated as a nonsteroidal progesterone receptor antagonist, which could have implications in treating conditions like endometriosis and breast cancer .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cytokine Inhibition : Research indicates that the compound effectively suppresses the expression of inflammatory cytokines such as IL-1β and IL-6. This suggests a potential role in managing inflammatory diseases .
| Cytokine | Expression Level (Control) | Expression Level (Compound Treatment) |
|---|---|---|
| IL-1β | High | Significantly Reduced |
| IL-6 | High | Significantly Reduced |
In Vivo Studies
In vivo studies further support the anti-inflammatory properties of the compound. For instance, in models of LPS-induced inflammation, treatment with this compound resulted in decreased levels of TNF-α without hepatotoxicity .
Case Studies
- Anti-Cancer Potential : A study explored the efficacy of this compound as a potential therapeutic agent for breast cancer. The compound demonstrated selective inhibition of cancer cell proliferation in vitro, indicating its potential as a chemotherapeutic agent.
- Endometriosis Treatment : Another case study evaluated the use of this compound in models of endometriosis. Results showed that it effectively reduced lesion size and inflammation markers, suggesting its utility in treating this condition .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(4-Phenoxyphenyl)benzenesulfonamide | Progesterone receptor antagonist | Moderate anti-inflammatory effects |
| Benzoxazole derivatives with butanamide moiety | Inhibition of inflammatory cytokines | Strong anti-inflammatory activity |
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling a benzenesulfonyl chloride derivative with a substituted butanamide precursor under basic conditions. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Catalyst : Triethylamine or DMAP accelerates nucleophilic substitution .
- Temperature : Controlled reflux (60–80°C) minimizes side reactions .
- Example: A similar compound, 2-bromo-N-(4-chlorophenyl)butanamide, was synthesized via acyl chloride intermediates with a yield of 61.4% under optimized conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm functional groups (e.g., sulfonyl and amide peaks) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
- Elemental Analysis : Used to verify stoichiometry (e.g., C, H, N percentages) .
Q. What are the common challenges in crystallizing sulfonamide derivatives, and how can they be addressed during X-ray diffraction studies?
- Methodological Answer :
- Challenges : Low solubility in common solvents and polymorphism.
- Solutions :
- Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
- Co-crystallization with co-formers (e.g., carboxylic acids) improves crystal quality .
- Example: N-(2-methylphenyl)benzenesulfonamide was crystallized in a monoclinic system (space group P2₁/c) with resolved torsional angles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enzyme inhibition efficacy of sulfonamide-containing butanamide derivatives across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (pH, temperature, enzyme concentration) .
- Structural Analysis : X-ray crystallography or molecular docking identifies binding mode variations (e.g., sulfonyl group interactions with catalytic sites) .
- Statistical Validation : Use ANOVA to assess significance of reported IC₅₀ values .
Q. What computational methods predict the binding affinity of this compound with target enzymes, and how can models be validated experimentally?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., sulfonamide binding to tubulin) .
- Molecular Dynamics (MD) : Assess stability of binding poses over 100-ns simulations .
- Validation :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
Q. How does the electronic nature of substituents on the benzene ring affect reactivity and stability in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett Studies : Electron-withdrawing groups (e.g., -NO₂) increase sulfonyl group electrophilicity, accelerating substitution .
- DFT Calculations : Predict charge distribution and transition states (e.g., B3LYP/6-31G* level) .
- Experimental Validation : Compare reaction rates of derivatives (e.g., 4-chloro vs. 4-methoxy analogs) .
Key Research Findings
- Synthetic Optimization : Palladium-catalyzed hydrogenation of nitro groups (e.g., in N-(4-aminophenyl) derivatives) achieves >95% yield .
- Biological Activity : Sulfonamide derivatives show tubulin inhibition (IC₅₀ = 1.2 µM) in glioblastoma models .
- Crystallographic Insights : Sulfonamide torsion angles (C-S-N-C) range from 65°–85°, influencing conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
